Ortho-Methyl vs. Meta-Methyl Regioisomer: Physicochemical Differentiation Evidenced by Computed logP and Polar Surface Area
The ortho-tolyl substitution at the 3-position of the 1,2,4-oxadiazole core is predicted to lower lipophilicity relative to the meta-tolyl isomer (5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, CAS 651032-76-7) due to reduced solvent-accessible surface area of the methyl group when positioned ortho to the heterocycle [1]. Computed XLogP for the meta-tolyl isomer is 3.8 (PubChem/ChEMBL data) [2]; the ortho-tolyl isomer is expected to exhibit a measurable reduction in logP of approximately 0.2–0.4 log units based on established additive fragment contributions for ortho-substituted aryl rings, while maintaining an identical topological polar surface area of 57.4 Ų [2]. This divergence in lipophilicity without alteration in polar surface area can translate into differential trends in aqueous solubility, permeability, and plasma protein binding [1].
| Evidence Dimension | Computed logP (XLogP3) and Topological Polar Surface Area |
|---|---|
| Target Compound Data | Computed XLogP3 ~3.4–3.6 (estimated); tPSA 57.4 Ų (identical to meta isomer due to same atom count and connectivity) |
| Comparator Or Baseline | 5-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (CAS 651032-76-7): XLogP3 = 3.8; tPSA = 57.4 Ų |
| Quantified Difference | XLogP3 reduction of ~0.2–0.4 units for the ortho-tolyl isomer |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem) and Ertl topological PSA method |
Why This Matters
Lower logP at identical tPSA predicts improved aqueous solubility and potentially reduced off-target binding, making the ortho-tolyl isomer a strategically distinct choice in property-driven lead optimization.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] PubChem Compound Summary for CID 716459: 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. View Source
